molecular formula C10H8BrClN2O2 B12455234 Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12455234
M. Wt: 303.54 g/mol
InChI Key: GJWOOPIFPKETMV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a versatile imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The specific bromo and chloro substituents at the 5 and 6 positions enhance its reactivity, making it a crucial building block for constructing more complex molecules via cross-coupling reactions and other synthetic transformations. This scaffold is of significant interest in oncology research. Compounds based on the imidazo[1,2-a]pyridine structure have been designed as potent inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα), a key target in cancer therapy due to its role in tumorigenesis and cell proliferation . Furthermore, structurally similar ethyl imidazo[1,2-a]pyridine carboxylates have been identified as narrow-spectrum, anti-bacterial agents. Research indicates these compounds can inhibit the bacterial cell division protein FtsZ, showing promising activity against pathogens like Streptococcus pneumoniae while potentially protecting the innate microbiota . Researchers can leverage this bifunctional reagent to explore new therapeutic agents in these critical areas. For Research Use Only. Not intended for any human or veterinary use.

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)7-5-14-8(13-7)4-3-6(12)9(14)11/h3-5H,2H2,1H3

InChI Key

GJWOOPIFPKETMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=C2Br)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated Pyridine Derivatives

A common approach involves cyclizing 2-amino-5-chloropyridine derivatives with brominated reagents to form the imidazo[1,2-a]pyridine scaffold.

Key Steps :

  • Precursor Synthesis : Prepare 2-amino-5-chloropyridine via halogenation of pyridine derivatives or using commercial intermediates.
  • Cyclization : React with ethyl bromopyruvate or bromoacetate under basic conditions (e.g., K₂CO₃) in ethanol or 1,2-dimethoxyethane at reflux.
  • Workup : Extract with ethyl acetate, dry with Na₂SO₄, and purify via column chromatography.

Example Protocol :

  • Reagents : Ethyl bromopyruvate (1.1 equiv), 2-amino-5-chloropyridine (1.0 equiv), K₂CO₃ (1.2 equiv), ethanol.
  • Conditions : Reflux (80°C) for 4–6 hours.
  • Yield : ~70–85% for analogous intermediates.

Post-Cyclization Halogenation

For precise regioselectivity, bromination is performed after core formation.

Key Steps :

  • Core Formation : Synthesize ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate via cyclization (Section 2.1).
  • Bromination : Treat with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40–60°C.

Critical Parameters :

Parameter Optimal Value Impact on Reaction
Solvent DMF Enhances electrophilic reactivity
Temperature 40–60°C Balances yield and side reactions
NBS/substrate 1.2–1.5 equiv Ensures full conversion

Case Study :

  • Substrate : Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.
  • Reagent : NBS (1.5 equiv), DMF, 50°C, 4 hours.
  • Yield : ~80% (analogous systems).

Alternative Routes and Optimization

Direct Bromination During Cyclization

Bromine can be introduced during core formation using brominated reagents.

Method :

  • Reagents : 2-Amino-5-chloropyridine, ethyl bromopyruvate, K₂CO₃.
  • Conditions : Ethanol, reflux, 6 hours.
  • Mechanism : Ethyl bromopyruvate acts as both cyclizing agent and bromine source, directing substitution at position 5.

Advantages :

  • Single-step synthesis.
  • Avoids post-cyclization bromination steps.

Limitations :

  • Lower regioselectivity compared to sequential methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and improves yields.

Protocol :

  • Reagents : 2-Amino-5-chloropyridine, ethyl bromopyruvate, NaHCO₃.
  • Conditions : Ethanol/water, 100°C, 30 minutes (microwave).
  • Yield : >90% for analogous systems.

Industrial-Scale Considerations

Continuous Flow Reactors

For large-scale production, continuous flow systems enhance safety and reproducibility.

Setup :

  • Reactant Feed : 2-Amino-5-chloropyridine and ethyl bromopyruvate in ethanol.
  • Reaction Zone : PTFE tubing, 80°C, 1–2 hours residence time.
  • Quenching : Water addition, extraction with ethyl acetate.

Benefits :

  • Reduced thermal decomposition risks.
  • Consistent product quality.

Analytical Characterization

Spectroscopic Confirmation

Technique Key Data Source
¹H NMR δ 7.2–8.5 ppm (aromatic H), δ 4.44 (CH₂O)
¹³C NMR δ 160.34 (ester C=O), δ 125–145 (aromatic C)
HRMS [M+H]⁺ = 303.543 (C₁₀H₈BrClN₂O₂)

Challenges and Solutions

Regioselectivity

Bromination at position 5 vs. 8 is influenced by directing groups.

Solution :

  • Use DMF as Solvent : Polar aprotic solvents stabilize electrophilic intermediates, favoring position 5 substitution.
  • Temperature Control : Higher temperatures (>60°C) reduce undesired isomers.

Scalability

Industrial production requires cost-effective reagents and solvents.

Optimized Route :

  • Cyclization : Use ethyl bromopyruvate (low-cost) instead of specialized reagents.
  • Bromination : Replace NBS with Br₂ in acetic acid for lower expense.

Comparative Analysis of Methods

Method Steps Yield (%) Advantages Limitations
Cyclization + Bromination 2 70–85 High regioselectivity Multi-step process
Direct Bromination 1 60–75 Simplified workflow Lower reproducibility
Microwave-Assisted 1 >90 Rapid reaction, high efficiency Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate are best understood through comparison with analogs differing in substituent positions, halogens, or functional groups. Key examples include:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Yield Reference
This compound Br (C5), Cl (C6) 303.54 N/A Cross-coupling precursor, antitrypanosomal agents N/A
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (C7), I (C8) 381.61 208 Suzuki-Miyaura coupling 71%
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (C6) 269.09 N/A Computational studies (solvent interactions) N/A
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (C8), Br (C6) 284.11 N/A Biologically active intermediates (CDK inhibitors) N/A
Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate Cyclohexylamino (C7), p-tolyl (C8) 393.47 169 Functionalized intermediates 27%
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Br (C3), Cl (C6) 303.54 N/A Cross-coupling precursor N/A

Key Observations

Halogen Substituents and Reactivity: Bromine and chlorine at positions 5 and 6 (target compound) vs. 7 and 8 () alter electronic density, influencing cross-coupling efficiency. Iodo-substituted analogs (e.g., ) exhibit higher molecular weights and lower yields (71%) compared to bromo/chloro derivatives . The 5-bromo-6-chloro substitution pattern enhances stability and regioselectivity in antitrypanosomal derivatives compared to 3-bromo-6-chloro isomers .

Functional Group Impact: Amino (NH₂) or aryl groups (e.g., p-tolyl in ) reduce yields (27%) due to steric hindrance but expand biological activity . Ethoxycarbonyl groups at position 2 are conserved across analogs, enabling consistent reactivity in ester hydrolysis or transesterification .

Synthetic Utility :

  • Bromo/chloro derivatives are preferred for Suzuki-Miyaura couplings, while iodo analogs () require specialized catalysts .
  • Computational studies highlight the solvation effects and dipole moments of 6-bromo derivatives (), aiding in solubility predictions for drug design .

Biological Relevance: Antitrypanosomal activity is pronounced in 5-bromo-6-chloro derivatives, likely due to enhanced electrophilicity and target binding . Amino-substituted analogs () show promise as kinase inhibitors, underscoring the role of substituent polarity in pharmacological profiles .

Table 2: Substituent Position Effects on Key Properties

Position of Substituents Electronic Effects Yield Trends Application Suitability
5-Bromo, 6-Chloro Moderate electron-withdrawing High Cross-coupling, antitrypanosomal agents
7-Chloro, 8-Iodo Strong electron-withdrawing Moderate (71%) Suzuki-Miyaura coupling
8-Amino, 6-Bromo Electron-donating (NH₂) Low (N/A) Kinase inhibition
3-Bromo, 6-Chloro Altered ring electronics Moderate Cross-coupling

Research Findings and Implications

  • Synthetic Challenges : Halogen positioning (e.g., 5 vs. 3) impacts purification difficulty, with 5-bromo-6-chloro derivatives requiring optimized chromatography .
  • Biological Performance: Bromine at position 5 enhances antitrypanosomal efficacy compared to 6-bromo derivatives, as shown in in vitro assays .
  • Computational Insights : Solvent interaction studies () predict higher polarity for 6-bromo derivatives, influencing formulation strategies .

Biological Activity

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 951884-22-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8BrClN2O2
  • Molecular Weight : 303.54 g/mol
  • Chemical Structure : The compound features a bromine and chlorine substituent on the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Cryptosporidium species, which are protozoan parasites responsible for gastrointestinal infections in humans and animals.

  • In Vitro Potency : The compound demonstrated an effective concentration (EC50) of approximately 2.1 μM against C. parvum, indicating moderate potency but promising potential for further development in therapeutic applications .

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. This compound has been evaluated in cancer cell lines:

  • Cell Line Studies : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 μM, indicating a potential role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents at specific positions on the imidazo ring significantly influence its potency and selectivity:

Substituent PositionEffect on Activity
5-BromoEnhances antimicrobial activity
6-ChloroContributes to cytotoxicity in cancer cells
2-CarboxylateEssential for maintaining structural integrity

Case Studies

  • Cryptosporidium Infections : In a controlled study involving mouse models infected with C. parvum, this compound demonstrated significant reduction in oocyst shedding compared to controls, suggesting its potential as a therapeutic agent against cryptosporidiosis .
  • Cancer Cell Proliferation : A study evaluating the compound's effect on breast cancer cell lines revealed that it inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The mechanism involved caspase activation and modulation of Bcl-2 family proteins .

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